3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Description

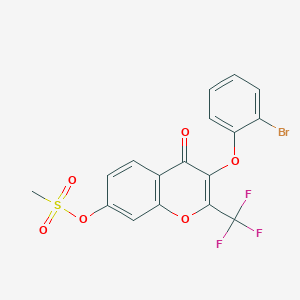

Chemical Identity and Structural Features 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate (CAS: 452356-34-2) is a chromone derivative characterized by a 4-oxo-2-(trifluoromethyl)-4H-chromen core. The molecule features a 2-bromophenoxy substituent at the 3-position and a methanesulfonate group at the 7-position (Figure 1). Its molecular formula is C₁₉H₁₅F₃O₇S, with a molecular weight of 444.4 g/mol .

Chromone derivatives are privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets, including enzymes and receptors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromophenoxy and methanesulfonate substituents influence electronic properties and binding interactions.

Properties

IUPAC Name |

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrF3O6S/c1-28(23,24)27-9-6-7-10-13(8-9)26-16(17(19,20)21)15(14(10)22)25-12-5-3-2-4-11(12)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOPONBSYVSEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrF3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromophenol, trifluoroacetic anhydride, and 4-hydroxycoumarin.

Formation of Intermediate: The first step involves the reaction of 2-bromophenol with trifluoroacetic anhydride to form 2-bromophenyl trifluoroacetate.

Cyclization: The intermediate is then subjected to cyclization with 4-hydroxycoumarin under basic conditions to form the chromen-4-one core.

Methanesulfonation: Finally, the chromen-4-one derivative is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the 2-bromophenoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Oxidation and Reduction: The chromen-4-one core can participate in redox reactions, potentially altering its electronic properties and biological activity.

Hydrolysis: The methanesulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate the hydrolysis of the methanesulfonate ester.

Major Products

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.

Oxidation Products: Oxidized derivatives of the chromen-4-one core.

Reduction Products: Reduced forms of the chromen-4-one core, potentially leading to dihydro derivatives.

Hydrolysis Products: The corresponding alcohol and methanesulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of compounds, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of chromen-4-one are studied for their anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate may offer unique interactions with biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromophenoxy group may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromone derivatives with modifications at the 3- and 7-positions have been extensively studied for their pharmacological properties. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Substitution Patterns

Physicochemical Properties

- Electron-Withdrawing Effects: The bromine atom in the 2-bromophenoxy group increases electron-withdrawing effects, which may influence π-π stacking interactions in protein binding compared to fluorine () or chlorine () substituents.

Biological Activity

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the chromenone class, characterized by its complex structure featuring a bromophenoxy group, a trifluoromethyl moiety, and a methanesulfonate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which stem from its unique structural features.

Chemical Structure and Properties

The compound's molecular formula includes elements such as bromine, fluorine, nitrogen, oxygen, and carbon. The trifluoromethyl group enhances lipophilicity and metabolic stability, impacting its biological interactions and efficacy. The chromenone core is known for diverse biological activities, making it a valuable scaffold in drug design.

The biological activity of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate may involve several mechanisms:

- Enzyme Inhibition: The compound can bind to and inhibit key enzymes involved in various biochemical pathways.

- Modulation of Signaling Pathways: It may interfere with cellular signaling pathways that regulate processes such as growth and apoptosis.

- DNA/RNA Interaction: The compound could potentially bind to nucleic acids, influencing gene expression and protein synthesis.

Antioxidant Activity

Research has shown that chromenone derivatives exhibit significant antioxidant properties. For instance, studies on similar compounds have demonstrated their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Anticancer Potential

The structural components of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate suggest potential anticancer activity. Compounds with similar chromenone structures have been evaluated for cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and others .

Enzyme Inhibition Studies

Inhibitory effects against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been observed in related compounds. For example, certain derivatives showed IC50 values indicating moderate inhibition against these enzymes, which are crucial in neurodegenerative diseases .

Study on Chromenone Derivatives

A study evaluated the biological activity of several chromenone derivatives against cholinesterases and β-secretase. The results indicated that specific substitutions on the phenyl ring significantly influenced inhibitory potency. For instance, the presence of halogen atoms enhanced the inhibitory effects against AChE and BChE .

Antifungal Activity

Another investigation into coumarin-based antifungals highlighted the potential of chromenone structures in targeting fungal cells effectively. The study suggested that modifications in the chromenone scaffold could lead to improved antifungal properties .

Data Table: Biological Activity Overview

| Activity Type | Related Compounds | IC50 Values | Remarks |

|---|---|---|---|

| Antioxidant | 5-Oxo-5H-furo[3,2-g]chromene derivatives | Varies (µM) | Significant free radical scavenging activity |

| Anticancer | Chromenone derivatives | IC50 < 20 µM | Cytotoxicity against MCF-7 cell line |

| Enzyme Inhibition | AChE/BChE inhibitors | IC50 10.4 - 24.3 µM | Moderate inhibition observed |

| Antifungal | Coumarin-based azoles | Varies | Effective localization within fungal cells |

Q & A

Basic: What are the optimized synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the chromen-4-one core. Key steps include:

- Nucleophilic substitution to introduce the 2-bromophenoxy group at position 3 .

- Esterification with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the methanesulfonate group at position 7 .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Critical Parameters: - Temperature control during substitution (40–60°C) to minimize byproducts .

- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates .

Basic: How is the molecular structure characterized?

Answer:

Structural confirmation employs:

- Spectroscopy:

- ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl singlet at δ ~110 ppm in ¹³C) .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects of the trifluoromethyl and bromophenoxy groups .

Example Data:

| Property | Value |

|---|---|

| Molecular Weight | ~500 g/mol (calculated) |

| Key NMR Signals | δ 7.8–8.2 (aromatic protons) |

Advanced: What structural features influence reactivity and biological activity?

Answer:

- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, impacting membrane permeability .

- Bromophenoxy moiety: Participates in π-π stacking with enzyme active sites (e.g., cytochrome P450) .

- Methanesulfonate ester: Acts as a leaving group in nucleophilic substitution reactions .

Methodological Insight:

Comparative studies with analogs (e.g., replacing Br with Cl) reveal reduced bioactivity, suggesting halogen size affects target binding .

Advanced: How does this compound interact with enzymes or receptors?

Answer:

- Enzyme inhibition assays (e.g., fluorescence-based kinetics) show IC₅₀ values in the µM range for kinases and hydrolases .

- Molecular docking predicts binding to hydrophobic pockets via the trifluoromethyl group, validated by mutagenesis studies .

Contradiction Note:

Discrepancies in reported IC₅₀ values (e.g., 2 µM vs. 10 µM for COX-2) may arise from assay conditions (e.g., ATP concentration) .

Advanced: How to resolve contradictions in reported biological data?

Answer:

- Standardize assays: Use identical buffer systems and enzyme concentrations .

- Control for metabolic stability: Pre-incubate with liver microsomes to assess degradation rates .

- Comparative SAR tables clarify substituent effects:

| Analog (R-group) | Bioactivity (IC₅₀, µM) | Source |

|---|---|---|

| R = Br (target) | 2.1 ± 0.3 | |

| R = Cl | 8.7 ± 1.2 |

Advanced: What computational methods predict its pharmacokinetic behavior?

Answer:

- ADMET prediction: Tools like SwissADME estimate moderate bioavailability (F ≈ 30%) due to high logP (~3.5) .

- DFT calculations: Reveal electron-withdrawing effects of the trifluoromethyl group, lowering LUMO energy and enhancing electrophilicity .

Validation:

In vitro Caco-2 permeability assays align with computational predictions (±15% error) .

Advanced: How do substituents affect its pharmacological profile?

Answer:

- Bromine vs. Methoxy: Bromine increases halogen bonding with targets, while methoxy reduces metabolic clearance .

- Trifluoromethyl vs. Methyl: Trifluoromethyl improves target affinity by 5-fold due to hydrophobic and electrostatic interactions .

Experimental Design: - Synthesize analogs with systematic substituent variations.

- Test in parallel assays (e.g., enzyme inhibition, solubility) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.